Acinetoferrin -

Acinetoferrin

Catalog Number: EVT-1583944
CAS Number:
Molecular Formula: C28H48N4O9
Molecular Weight: 584.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Acinetoferrin is a natural product found in Acinetobacter haemolyticus with data available.
Overview

Acinetoferrin is a siderophore produced by the bacterium Acinetobacter haemolyticus ATCC 17906T, primarily under iron-limiting conditions. Siderophores are small, high-affinity iron-chelating compounds that facilitate iron uptake in microorganisms, which is vital for their growth and metabolism. Acinetoferrin has garnered attention due to its unique structure and mechanisms of action, making it a significant subject of study in microbiology and biochemistry.

Source and Classification

Acinetoferrin is classified as a hydroxamate-type siderophore. It is synthesized by Acinetobacter haemolyticus, a member of the family Moraxellaceae, which includes several species known for their role in environmental and clinical settings. The production of acinetoferrin is regulated by iron availability, with transcription of the biosynthetic genes being controlled by the ferric uptake regulator protein (Fur) .

Synthesis Analysis

Methods

The biosynthesis of acinetoferrin involves a cluster of genes, specifically the operon consisting of eight genes named acbABCD and actBCAD. These genes are responsible for the synthesis and transport of acinetoferrin. The operon is transcriptionally regulated by iron concentration, with a putative Fur box located in the promoter region of the first gene, acbA .

Technical Details

  • Gene Functions:
    • acbA: Encodes an enzyme critical for acinetoferrin biosynthesis.
    • actA: Encodes an outer-membrane receptor for ferric acinetoferrin.
    • actC and actD: Predicted to be inner-membrane proteins involved in transport mechanisms.
Molecular Structure Analysis

Structure

Acinetoferrin's structure has been elucidated using nuclear magnetic resonance spectroscopy and mass spectrometry techniques. It is characterized as a citrate-based dihydroxamate compound .

Data

  • Chemical Formula: C₁₃H₁₉N₃O₆
  • Molecular Weight: Approximately 305.3 g/mol
  • The structure features hydroxamate groups that chelate iron ions effectively.
Chemical Reactions Analysis

Reactions

The synthesis of acinetoferrin involves several enzymatic reactions that facilitate the formation of its hydroxamate groups from precursor molecules such as citric acid and amino acids.

Technical Details

  • Key Reaction Steps:
    • Condensation reactions involving N-acetyl-N-hydroxylysine derivatives.
    • Formation of dihydroxamate moieties through enzymatic transformations involving non-ribosomal peptide synthetases .
Mechanism of Action

Process

Acinetoferrin functions by binding to ferric ions (Fe³⁺) with high affinity, thus facilitating iron uptake by bacteria in environments where free iron is limited. The binding occurs through its hydroxamate groups, which form stable complexes with iron.

Data

The mechanism involves:

  • Binding to ferric ions in the extracellular environment.
  • Internalization via specific receptors on the bacterial surface, allowing the organism to utilize the chelated iron for metabolic processes .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a yellowish powder.
  • Solubility: Soluble in water, facilitating its role in biological systems.

Chemical Properties

  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts readily with ferric ions to form stable complexes.

Relevant data indicate that its stability and reactivity are critical for its function as an iron transport agent in microbial physiology .

Applications

Scientific Uses

Acinetoferrin has potential applications in:

  • Microbial Ecology: Understanding nutrient acquisition strategies among bacteria.
  • Clinical Microbiology: Investigating pathogenic mechanisms in Acinetobacter species.
  • Biotechnology: Potential use in bioremediation processes where iron availability limits microbial activity.

Research continues to explore its role in iron metabolism and its implications for developing novel antimicrobial strategies against Acinetobacter infections .

Biosynthesis and Genetic Regulation of Acinetoferrin

Acinetoferrin is a citrate-based dihydroxamate siderophore produced by Acinetobacter haemolyticus ATCC 17906T under iron-limiting conditions. It enables bacterial iron acquisition by chelating extracellular Fe3+ for transport into cells. Its structure consists of citric acid symmetrically amide-linked to two residues of 1-amino-3-(N-hydroxy-N-2-octenylamino)propane, with (E)-2-octenoic acid as a novel component [3] [9].

Iron-Limiting Conditions and Siderophore Induction Mechanisms

Iron scarcity (typically <1 µM free Fe3+) triggers acinetoferrin biosynthesis. Under iron-replete conditions, the ferric uptake regulator (Fur) binds Fe2+ and represses siderophore genes. During iron deficiency, apo-Fur cannot bind DNA, derepressing transcription of acinetoferrin-related operons. This induction is measurable within 2–4 hours of iron depletion, with siderophore yields correlating inversely with environmental iron concentrations [1] [8].

Operon Organization and Gene Cluster Identification

The acinetoferrin gene cluster spans ~8 kb and comprises eight contiguous genes organized into two functional modules:

  • Biosynthesis genes (acbABCD): Encode enzymes for precursor synthesis and siderophore assembly.
  • Transport genes (actBCAD): Encode inner-membrane exporters, periplasmic shuttles, and outer-membrane receptors.

Table 1: Gene Functions in the Acinetoferrin Cluster

GeneFunctionHomology/Characteristics
acbAInitiates citrate modificationCitrate-utilizing non-ribosomal peptide synthetase (NRPS)
acbBHydroxamate synthesisL-lysine N6-hydroxylase homolog
acbCFatty acid activationAcyl-CoA ligase domain
acbDAmide bond formationPeptide bond-forming condensation domain
actBUnknownConserved hypothetical protein
actCInner-membrane ferric-acinetoferrin importerMFS transporter (12 transmembrane helices)
actAOuter-membrane receptorTonB-dependent transporter
actDAcinetoferrin exporterMFS transporter; exports apo-siderophore

[1] [2]

Role of Fur Boxes in Iron-Dependent Transcriptional Regulation

A canonical Fur box (GATAATGATAATCATTATC) is located upstream of acbA. This 19-bp palindromic sequence binds holo-Fur (Fe2+-bound) to repress transcription. Mutations in this box abolish iron-responsive regulation, leading to constitutive operon expression. Transcriptomic studies confirm >50-fold upregulation of the cluster under iron limitation, entirely dependent on an intact Fur box [1] [6].

Table 2: Iron-Regulated Genes in the Acinetoferrin Cluster

Regulatory ElementPosition Relative to acbABinding FactorEffect of Deletion
Fur box-35 to -17Holo-Fur-Fe2+Constitutive expression
Promoter-10 (TAGAAT), -35 (TTGACA)RNA polymeraseNo transcription

Enzymatic Pathways for Citrate and (E)-2-Octenoic Acid Incorporation

Acinetoferrin biosynthesis involves coordinated incorporation of three precursors:

  • Citrate: Activated by AcbA via ATP-dependent carboxylate phosphorylation. The γ-carboxyl group forms amide bonds with diamine precursors.
  • 1,3-Diaminopropane: Derived from decarboxylation of L-ornithine. AcbD catalyzes its ligation to citrate.
  • (E)-2-Octenoic Acid: Synthesized by AcbC through fatty acid elongation. AcbB hydroxylates the N6 group of diamines to form hydroxamate iron-chelating moieties [1] [3] [9].

The final structure is assembled via a non-ribosomal peptide synthetase (NRPS)-like pathway, though no NRPS mega-enzymes are encoded in the cluster. Instead, standalone enzymes (AcbA-D) catalyze discrete steps, diverging from classical siderophore assembly lines.

Functional Genomics of Mutant Strains and Complementation Studies

Gene inactivation and complementation validate cluster functions:

  • ΔacbA mutant:
  • Phenotype: No acinetoferrin detected in CAS assays; growth defect in iron-limited media.
  • Complement: Siderophore production restored by acbA+ in trans.
  • ΔactA mutant:
  • Phenotype: Produces acinetoferrin but cannot import Fe3+-acinetoferrin; lacks outer-membrane receptor.
  • Complement: Iron uptake restored with wild-type actA.
  • ΔactD mutant:
  • Phenotype: 35% reduction in secreted acinetoferrin; intracellular accumulation noted.
  • Complement: Export efficiency rescued to wild-type levels [1] [10].

Table 3: Phenotypes of Acinetoferrin Pathway Mutants

MutantSiderophore ProductionReceptor ExpressionExport EfficiencyGrowth in Low Iron
Wild-type++++++++100%++++
ΔacbA--N/A-
ΔactA++++-100%-
ΔactD++++++++65%++

Properties

Product Name

Acinetoferrin

IUPAC Name

2-hydroxy-4-[3-[hydroxy-[(E)-oct-2-enoyl]amino]propylamino]-2-[2-[3-[hydroxy-[(E)-oct-2-enoyl]amino]propylamino]-2-oxoethyl]-4-oxobutanoic acid

Molecular Formula

C28H48N4O9

Molecular Weight

584.7 g/mol

InChI

InChI=1S/C28H48N4O9/c1-3-5-7-9-11-15-25(35)31(40)19-13-17-29-23(33)21-28(39,27(37)38)22-24(34)30-18-14-20-32(41)26(36)16-12-10-8-6-4-2/h11-12,15-16,39-41H,3-10,13-14,17-22H2,1-2H3,(H,29,33)(H,30,34)(H,37,38)/b15-11+,16-12+

InChI Key

ZYPXWYPUWAXTQR-JOBJLJCHSA-N

Synonyms

acinetoferrin

Canonical SMILES

CCCCCC=CC(=O)N(CCCNC(=O)CC(CC(=O)NCCCN(C(=O)C=CCCCCC)O)(C(=O)O)O)O

Isomeric SMILES

CCCCC/C=C/C(=O)N(O)CCCNC(=O)CC(O)(C(=O)O)CC(=O)NCCCN(O)C(=O)/C=C/CCCCC

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